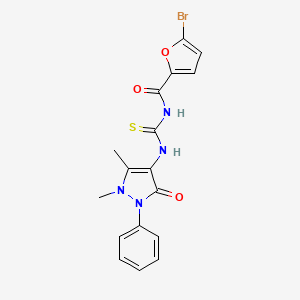

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

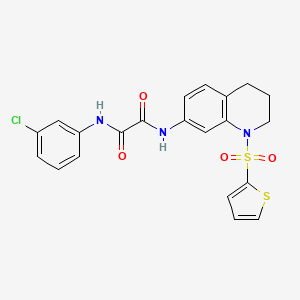

“2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide” is a versatile compound that has gained interest in the scientific community due to its unique physical and chemical properties. It is a derivative of quinazoline, a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H15N3OS. It is a derivative of quinazoline, which is a privileged class of nitrogen-containing heterocyclic scaffolds .科学的研究の応用

Antitumor Potential

A novel series of compounds, including 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide, were designed, synthesized, and evaluated for their antitumor activity. Remarkably, one compound demonstrated broad-spectrum antitumor activity, surpassing the known drug 5-FU in effectiveness against various cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Molecular docking studies suggested a similar binding mode to erlotinib, indicating a potential mechanism of action through the ATP binding site of EGFR-TK (Ibrahim A. Al-Suwaidan et al., 2013).

Acute Myeloid Leukemia (AML) Target

2-(Quinazolin-4-ylthio)thiazole derivatives, particularly optimized for anti-AML activity, led to the discovery of compounds with significantly increased potency against FLT3-driven AML MV4-11 cells. In vivo studies of one such compound showed complete tumor regression without evident toxicity in an MV4-11 xenograft mouse model, highlighting its potential as a therapeutic agent against AML (Wei‐Wei Li et al., 2012).

Synthesis and Evaluation of Analogues

Another study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for antitumor activity. Some compounds exhibited significant broad-spectrum antitumor activity, with one being particularly potent against CNS, renal, and breast cancer cell lines. This study also involved molecular docking to predict the interaction with ATP binding sites of key enzymes, suggesting mechanisms of action that could be explored for targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

将来の方向性

Quinazoline derivatives, such as “2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide”, continue to be a significant target in medicinal chemistry due to their diverse physiological significance and pharmacological applications . Future research may focus on further exploring the biological activities of these compounds and developing novel antibiotics to treat resistant bacterial strains .

特性

IUPAC Name |

N-(4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)20-16(21)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRXLMZDDYPFHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)

![Ethyl 4-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2597243.png)

![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2597247.png)

![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)

![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)

![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)